molecular formula C15H14Cl3N3S B1519879 4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride CAS No. 1170210-77-1

4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1519879
CAS No.: 1170210-77-1
M. Wt: 374.7 g/mol
InChI Key: NLXIQBGADFLXLH-UHFFFAOYSA-N
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Description

4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C15H14Cl3N3S and its molecular weight is 374.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride (CAS Number: 733030-76-7) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C15H13Cl2N3SC_{15}H_{13}Cl_2N_3S, with a molecular weight of 338.25 g/mol. The structure features a thiazole ring linked to a pyrrole moiety, which is further substituted with a dichlorophenyl group.

Biological Activity Overview

Thiazole derivatives are known for their diverse biological activities. This particular compound has shown promise in various areas:

  • Anticancer Activity : The presence of the 3,4-dichlorophenyl group is significant for enhancing cytotoxic activity against cancer cell lines. Studies indicate that compounds with similar structures exhibit potent antiproliferative effects against various cancer types, including colorectal and breast cancers .
  • Antimicrobial Properties : Research suggests that thiazole derivatives can possess antibacterial and antifungal activities. The compound's structure may contribute to its effectiveness against Gram-positive and Gram-negative bacteria .
  • Anticonvulsant Effects : Some thiazole-containing compounds have been evaluated for their anticonvulsant properties. Although specific data on this compound is limited, related thiazole derivatives have demonstrated significant anticonvulsant activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.
  • Modulation of Enzyme Activity : Similar thiazole derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and angiogenesis .
  • Interference with Bacterial Metabolism : Its antimicrobial effects may arise from the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity Related Compounds Findings
AnticancerThiazole derivativesSignificant cytotoxicity against HT29 and A431 cell lines .
AntimicrobialVarious thiazolesEffective against Staphylococcus aureus and E. coli .
AnticonvulsantRelated thiazolesDisplayed protective effects in PTZ-induced seizures .

Properties

IUPAC Name

4-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3S.ClH/c1-8-5-11(14-7-21-15(18)19-14)9(2)20(8)10-3-4-12(16)13(17)6-10;/h3-7H,1-2H3,(H2,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXIQBGADFLXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C3=CSC(=N3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
Reactant of Route 2
4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
Reactant of Route 4
4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
Reactant of Route 5
4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride

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